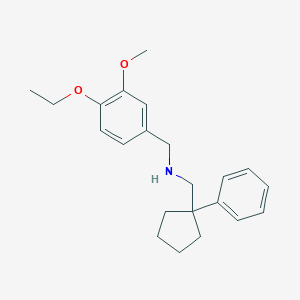
N-(4-Ethoxy-3-methoxybenzyl)(1-phenylcyclopentyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethoxy-3-methoxybenzyl)(1-phenylcyclopentyl)methanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both benzyl and cyclopentylmethyl groups, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxy-3-methoxybenzyl)(1-phenylcyclopentyl)methanamine typically involves multiple steps, starting with the preparation of the benzyl and cyclopentylmethyl intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include ethoxy and methoxy benzyl alcohols, which undergo various chemical transformations to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Ethoxy-3-methoxybenzyl)(1-phenylcyclopentyl)methanamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-Ethoxy-3-methoxybenzyl)(1-phenylcyclopentyl)methanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of N-(4-Ethoxy-3-methoxybenzyl)(1-phenylcyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-(4-Ethoxy-3-methoxybenzyl)(1-phenylcyclopentyl)methanamine include other benzyl and cyclopentylmethyl derivatives with different substituents. These compounds share structural similarities but may exhibit distinct chemical and biological properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and potential applications. Comparing it with similar compounds can highlight its advantages and limitations, guiding further research and development.
Eigenschaften
Molekularformel |
C22H29NO2 |
|---|---|
Molekulargewicht |
339.5g/mol |
IUPAC-Name |
1-(4-ethoxy-3-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine |
InChI |
InChI=1S/C22H29NO2/c1-3-25-20-12-11-18(15-21(20)24-2)16-23-17-22(13-7-8-14-22)19-9-5-4-6-10-19/h4-6,9-12,15,23H,3,7-8,13-14,16-17H2,1-2H3 |
InChI-Schlüssel |
LIOOOHDVCJZSIK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCC2(CCCC2)C3=CC=CC=C3)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CNCC2(CCCC2)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















